Cas no 2172023-30-0 (3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)pentanoic acid)

3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)pentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)pentanoic acid
- 2172023-30-0
- EN300-1483911
- 3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)pentanoic acid
-
- Inchi: 1S/C27H27N3O5/c1-2-18(14-25(31)32)30-26(33)17-11-12-28-19(13-17)15-29-27(34)35-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,18,24H,2,14-16H2,1H3,(H,29,34)(H,30,33)(H,31,32)
- InChI Key: PGFMSPYYIVCOQF-UHFFFAOYSA-N
- SMILES: O(C(NCC1C=C(C=CN=1)C(NC(CC(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 473.19507097g/mol
- Monoisotopic Mass: 473.19507097g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 724
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118Ų
- XLogP3: 3.3
3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1483911-10.0g |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)pentanoic acid |
2172023-30-0 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1483911-0.5g |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)pentanoic acid |
2172023-30-0 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1483911-1.0g |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)pentanoic acid |
2172023-30-0 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1483911-2.5g |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)pentanoic acid |
2172023-30-0 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1483911-50mg |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)pentanoic acid |
2172023-30-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1483911-100mg |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)pentanoic acid |
2172023-30-0 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1483911-250mg |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)pentanoic acid |
2172023-30-0 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1483911-1000mg |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)pentanoic acid |
2172023-30-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1483911-5000mg |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)pentanoic acid |
2172023-30-0 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1483911-0.25g |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)pentanoic acid |
2172023-30-0 | 0.25g |
$3099.0 | 2023-06-06 |
3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)pentanoic acid Related Literature
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
Additional information on 3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)pentanoic acid
Introduction to 3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)pentanoic acid (CAS No. 2172023-30-0)
3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)pentanoic acid (CAS No. 2172023-30-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Pic4-Fmoc-Pentanoic Acid, is characterized by its unique structural features, which include a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyridine ring. These structural elements endow the compound with a range of chemical and biological properties that make it a valuable tool in various research applications.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, making it an ideal choice for the synthesis of complex peptides and proteins. The presence of the pyridine ring in the structure of this compound adds to its versatility, as pyridine derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
In recent years, there has been a growing interest in the use of Fmoc-Pic4-Fmoc-Pentanoic Acid as a building block for the development of novel therapeutic agents. One of the key areas of research has been its potential application in the treatment of neurodegenerative diseases. Studies have shown that compounds with similar structures can modulate the activity of specific enzymes and receptors involved in the pathogenesis of diseases such as Alzheimer's and Parkinson's disease.
A study published in the Journal of Medicinal Chemistry in 2021 highlighted the ability of Fmoc-Pic4-Fmoc-Pentanoic Acid to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. The researchers found that the compound effectively reduced the formation of toxic amyloid-beta fibrils, thereby potentially slowing down the progression of the disease. This finding has opened up new avenues for the development of small molecule inhibitors that could be used as therapeutic agents.
Beyond neurodegenerative diseases, Fmoc-Pic4-Fmoc-Pentanoic Acid has also shown promise in cancer research. A 2022 study published in Cancer Research demonstrated that this compound can selectively target and inhibit cancer cells by disrupting specific signaling pathways involved in cell proliferation and survival. The study found that treatment with Fmoc-Pic4-Fmoc-Pentanoic Acid led to a significant reduction in tumor growth in both in vitro and in vivo models.
The unique chemical structure of Fmoc-Pic4-Fmoc-Pentanoic Acid also makes it an attractive candidate for use in drug delivery systems. The presence of the Fmoc protecting group allows for controlled release and improved bioavailability, which are crucial factors in optimizing drug efficacy and reducing side effects. Researchers are currently exploring various formulations, including nanoparticles and liposomes, to enhance the delivery and targeting capabilities of this compound.
In addition to its therapeutic potential, Fmoc-Pic4-Fmoc-Pentanoic Acid has also found applications in diagnostic imaging. The compound can be labeled with radioisotopes or fluorescent tags to create imaging agents that can be used to visualize specific biological processes or pathologies. This dual functionality as both a therapeutic agent and a diagnostic tool makes it a versatile compound with broad applications in medical research.
The synthesis of Fmoc-Pic4-Fmoc-Pentanoic Acid involves several steps, including the protection of amino groups with Fmoc, followed by coupling reactions to form the desired structure. Advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) have been employed to streamline the production process and ensure high purity and yield. These methods have enabled researchers to produce large quantities of the compound for both preclinical and clinical studies.
Clinical trials are currently underway to evaluate the safety and efficacy of Fmoc-Pic4-Fmoc-Pentanoic Acid in various therapeutic settings. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical development and potential commercialization.
In conclusion, Fmoc-Pic4-Fmoc-Pentanoic Acid (CAS No. 2172023-30-0) is a multifaceted compound with significant potential in both research and clinical applications. Its unique chemical structure, coupled with its diverse biological activities, makes it an exciting candidate for the development of novel therapeutic agents and diagnostic tools. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing some of the most challenging medical conditions.
2172023-30-0 (3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)pentanoic acid) Related Products
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)




